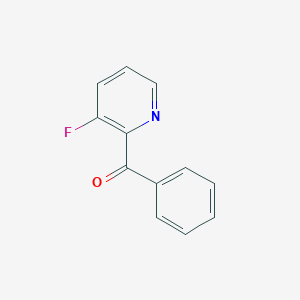
(3-Fluoropyridin-2-YL)(phenyl)methanone
Übersicht
Beschreibung
(3-Fluoropyridin-2-YL)(phenyl)methanone is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Fluoropyridin-2-YL)(phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis of this compound
The synthesis of this compound typically involves the reaction between 3-fluoropyridine and phenylacetyl chloride. The reaction is conducted under controlled conditions to yield the desired ketone with high purity.
Antiproliferative Activity
Recent studies have shown that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The compound has been tested against human melanoma and breast cancer cell lines, demonstrating IC50 values ranging from 1 to 5 nM, indicating potent activity .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 Value (nM) |
|---|---|
| Melanoma | 1-5 |
| Breast Cancer | 1-5 |
| HeLa | 4.2 |
| A549 | 9.2 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of tubulin polymerization, a critical process for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the pyridine ring has been shown to enhance metabolic stability and potency. Studies indicate that fluorinated compounds tend to resist oxidative metabolism due to the strength of the C-F bond compared to C-H bonds, contributing to their prolonged activity in biological systems .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of pyridine derivatives including this compound. The results indicated that modifications in the structure significantly affected their antiproliferative activity, with specific substitutions leading to a decrease in IC50 values against HeLa and MDA-MB-231 cell lines .
- Metabolic Stability Assessment : Another research focused on assessing the metabolic stability of fluorinated compounds in human liver microsomes. It was found that compounds like this compound exhibited improved half-lives, suggesting better bioavailability and therapeutic potential .
Eigenschaften
IUPAC Name |
(3-fluoropyridin-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-7-4-8-14-11(10)12(15)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMSHCJLNRVFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697660 | |
| Record name | (3-Fluoropyridin-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902518-44-9 | |
| Record name | (3-Fluoropyridin-2-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















